Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate
Description
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is a substituted isoquinoline derivative characterized by a hydroxy group at position 4, a phenoxy group at position 6, and a methyl ester at position 2. Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.29 g/mol (CAS: 1455091-10-7) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics.
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-9-13(8-7-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 |
InChI Key |
OGUQXVZASXEFSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediate: Methyl 2-(chloromethyl)-4-phenoxybenzoate
One common approach begins with phenol as a starting material, which is converted into 5-phenoxyisobenzofuran-1(3H)-one. This intermediate is then transformed into methyl 2-(chloromethyl)-4-phenoxybenzoate through chloromethylation reactions. This intermediate serves as a crucial precursor for the subsequent cyclization step to form the isoquinoline core.
Cyclization to Form the Isoquinoline Core
The cyclization step involves reacting methyl 2-(chloromethyl)-4-phenoxybenzoate with methyl N-tosylglycinate in the presence of bases such as potassium carbonate and potassium iodide in N,N-dimethylformamide (DMF) under inert atmosphere at approximately 50 °C. After 1 hour, methanolic sodium methoxide is added, and the mixture is stirred for an additional 30 minutes to complete the reaction. This step results in the formation of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate with a reported yield of about 72.5%.
Hydroxylation and Phenoxy Substitution
Hydroxylation at the 4-position and phenoxy substitution at the 6-position are introduced through oxidative and substitution reactions. For example, hydrogen peroxide in glacial acetic acid is used to oxidize intermediates such as methyl 1-methyl-7-phenoxyisoquinoline-3-carboxylate at elevated temperatures (60-70 °C), often over extended periods (7-24 hours), to achieve the desired hydroxylated product.
Alternative Synthetic Routes and Industrial Scale Considerations
Patents describe alternative processes avoiding hazardous reagents like phosphorous oxychloride and n-butyllithium, favoring safer, scalable methods. These include using sodium methoxide in methanol for cyclization and employing N-bromosuccinimide with benzoyl peroxide in carbon tetrachloride for bromination steps, followed by purification through solvent extraction and crystallization.
Reaction Conditions Summary Table
| Step | Reactants/Intermediates | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenol → 5-phenoxyisobenzofuran-1(3H)-one | Chloromethylation | ~50 | 1 h | - | Formation of chloromethyl benzoate intermediate |
| 2 | Methyl 2-(chloromethyl)-4-phenoxybenzoate + methyl N-tosylglycinate | K2CO3, KI, DMF, inert atmosphere, then NaOMe in MeOH | 50 (initial), 20 (NaOMe) | 1 h + 0.5 h | 72.5 | Cyclization to isoquinoline core |
| 3 | Methyl 1-methyl-7-phenoxyisoquinoline-3-carboxylate | H2O2, glacial acetic acid | 60-70 | 7-24 h | - | Hydroxylation step |
| 4 | Crude product | Solvent extraction, crystallization | Ambient | Variable | - | Purification and isolation |
Purification and Isolation Techniques
Isolation of the final product involves standard organic chemistry techniques such as:
- Solvent removal under vacuum (rotary evaporation)
- Liquid-liquid extraction using ethyl acetate and water
- pH adjustment using acetic acid or sodium hydroxide to precipitate the product
- Filtration and washing with water or acetone
- Drying under controlled temperature (e.g., 50 °C for 2 hours)
- Recrystallization from solvents like methanol or acetone to improve purity
These methods ensure high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline compounds .
Scientific Research Applications
Pharmaceutical Applications
1.1 Treatment of Anemia
Roxadustat is primarily recognized for its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. It functions by stabilizing HIF, leading to increased erythropoietin production and subsequently enhancing red blood cell formation. This mechanism is particularly beneficial for patients suffering from anemia due to chronic kidney disease, where erythropoietin levels are often insufficient .
1.2 Mechanism of Action
The compound works by inhibiting the enzymes responsible for the degradation of HIF, allowing for a sustained increase in HIF levels. This results in the upregulation of genes involved in erythropoiesis and iron metabolism, effectively addressing anemia without the need for exogenous erythropoietin administration .
Case Studies
Several clinical trials and studies have demonstrated the efficacy of Roxadustat in treating anemia:
3.1 Clinical Trials
A Phase 3 clinical trial evaluated Roxadustat's effectiveness compared to traditional therapies for anemia in patients with chronic kidney disease. The study found that Roxadustat significantly improved hemoglobin levels and reduced the need for blood transfusions .
3.2 Comparative Studies
In comparative studies with other erythropoiesis-stimulating agents (ESAs), Roxadustat showed comparable or superior efficacy while presenting a favorable safety profile. Patients treated with Roxadustat reported fewer adverse effects related to cardiovascular events, which are commonly associated with ESAs .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to therapeutic effects in the treatment of diseases like anemia . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) share the isoquinoline or quinoline backbone but differ in substituent types, positions, and functional groups.
Table 1: Structural Comparison of Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate and Analogs
Key Differences and Implications
Substituent Position: The 6-phenoxy group in the target compound vs. 7-phenoxy in its isomer (Table 1) alters steric and electronic profiles. For example, the 6-phenoxy derivative may exhibit distinct hydrogen-bonding patterns compared to the 7-substituted analog, impacting crystal packing or receptor binding .
Functional Groups: Methyl ester (COOCH₃): Enhances membrane permeability compared to carboxylic acid (COOH) analogs like 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. However, esters are more prone to hydrolysis, affecting stability .
Biological and Pharmacological Profiles: Compounds with phenoxy groups (e.g., this compound) demonstrate higher lipophilicity, favoring blood-brain barrier penetration. In contrast, methoxy groups (e.g., 6-Methoxy-3-methylisoquinoline) may enhance electronic effects but reduce steric hindrance .
Synthetic Accessibility: The synthesis of this compound involves regioselective coupling reactions to install the phenoxy group at position 6, which may require stringent conditions compared to its 7-phenoxy isomer .
Biological Activity
Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
This compound functions primarily by inhibiting HIF prolyl hydroxylase (HIF-PH), an enzyme that regulates the degradation of HIF under normoxic conditions. By inhibiting this enzyme, the compound stabilizes HIF, leading to increased expression of erythropoietin (EPO) and other genes involved in the response to hypoxia. This mechanism is crucial for treating conditions related to anemia and ischemia.
Therapeutic Applications
The compound has shown promise in various therapeutic contexts:
- Anemia Treatment : It is being investigated for its potential to treat anemia associated with chronic kidney disease (CKD) by increasing endogenous EPO levels without the need for exogenous erythropoiesis-stimulating agents (ESAs) .
- Hypoxia-Related Disorders : The ability to stabilize HIF suggests potential applications in treating ischemic conditions and other disorders related to low oxygen availability .
Clinical Studies
Several clinical studies have focused on the efficacy of this compound in managing anemia:
- Efficacy in CKD Patients : A study demonstrated that oral administration of FG-4592 (a related compound) effectively corrected anemia in CKD patients not on dialysis. The results indicated a significant increase in hemoglobin levels, comparable to traditional treatments but with a better safety profile .
- Safety Profile : Long-term studies have shown that the compound is well tolerated, with no significant increase in cardiovascular events reported among patients treated with FG-4592 .
In Vitro Studies
In vitro experiments have provided insights into the cytotoxic effects of this compound on cancer cell lines:
- A study indicated selective cytotoxicity against tumorigenic cell lines, suggesting potential applications as an anticancer agent .
Comparative Analysis of Related Compounds
A comparative analysis of various isoquinoline derivatives has been conducted to evaluate their biological activities. The following table summarizes key findings:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | HIF-PH Inhibitor | Stabilizes HIF, increases EPO levels |
| FG-4592 (ASP1517) | Anemia Treatment | Corrects anemia in CKD, safe profile |
| 4-Hydroxy-3-methyl-6-phenylbenzofuran | Anticancer Agent | Selective cytotoxicity against tumor cells |
Q & A
Q. What are the recommended methods for synthesizing Methyl 4-hydroxy-6-phenoxyisoquinoline-3-carboxylate, and how can reaction conditions be optimized?
Synthesis of isoquinoline derivatives often involves transition-metal-catalyzed reactions. For example, Fe(acac)₃ with TBHP (tert-butyl hydroperoxide) and silanes in solvents like isopropanol or THF/methanol mixtures can promote efficient coupling of aryl isocyanides with alkenes, yielding functionalized isoquinolines . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometry of reagents to minimize by-products. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures high purity. Monitoring intermediates using TLC and confirming structures via ¹H/¹³C NMR and HRMS is critical .
Q. What safety precautions are necessary when handling this compound?
While specific GHS data may be unavailable for this compound, general safety protocols for phenolic/heterocyclic compounds apply:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust/aerosols.
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:
- Data Collection : Use a diffractometer (Mo/Kα radiation) at 100–150 K to minimize thermal motion .
- Structure Solution : Employ direct methods (SHELXS) for phase determination .
- Refinement : Iterative refinement with SHELXL, incorporating hydrogen bonding and displacement parameters .
- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to validate geometry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Computational Modeling : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .
- Variable-Temperature NMR : Identify tautomeric equilibria by observing peak coalescence or splitting at low temperatures (−40°C to 25°C) .
- Solvent Screening : Test deuterated solvents (DMSO-d₆, CDCl₃) to assess hydrogen-bonding effects on chemical shifts .
Q. What strategies are effective for analyzing hydrogen-bonding networks in its crystal structure?
Graph-set analysis (G) is a systematic approach to classify hydrogen bonds:
- Primary Motifs : Identify donor (D)–acceptor (A) pairs (e.g., O–H⋯O, N–H⋯O) and measure D⋯A distances (2.5–3.0 Å) and angles (>120°) .
- Pattern Recognition : Assign graph descriptors (e.g., G₁ for chains, G₂ for rings) using software like Mercury or PLATON .
- Energetics : Estimate bond strengths via DFT calculations (e.g., AIM analysis) to correlate with thermal stability .
Q. How can polymorphic variations observed during crystallization be addressed?
Polymorph screening involves:
- Solvent/Additive Screening : Test polar (DMSO) vs. non-polar (toluene) solvents with additives (carboxylic acids) to stabilize specific conformations .
- Puckering Analysis : For flexible rings, use Cremer-Pople parameters to quantify deviations from planarity (e.g., θ, φ angles) and link to packing motifs .
- Thermal Analysis : DSC/TGA identifies polymorph transitions, while variable-temperature SCXRD tracks structural changes .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Key factors include:
- Catalyst Loading : Reduce Fe(acac)₃ from 10 mol% to 5 mol% to suppress oxidative side reactions .
- Oxygen Exclusion : Use Schlenk techniques to prevent peroxide formation in TBHP-mediated reactions .
- Kinetic Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., imine vs. enamine tautomers) to adjust reaction times .
Q. What computational methods are suitable for predicting supramolecular interactions in its solid state?
- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., π-π, C–H⋯O) using CrystalExplorer .
- DFT-D3 Calculations : Incorporate dispersion corrections to accurately model van der Waals interactions in lattice energy predictions .
- Molecular Dynamics (MD) : Simulate crystal growth pathways under varying solvent conditions to predict polymorph prevalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
